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molecular formula C13H26O2 B8686120 ((Decyloxy)methyl)oxirane CAS No. 3497-06-1

((Decyloxy)methyl)oxirane

Cat. No. B8686120
M. Wt: 214.34 g/mol
InChI Key: NPKKFQUHBHQTSH-UHFFFAOYSA-N
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Patent
US05158942

Procedure details

4.23 ml. (0.05 mole) epibromohydrin in a two-phase mixture of 150 ml. dichloromethane, 150 ml. 50% aqueous sodium hydroxide solution and 3.4 g. tetrabutylammonium hydrogen sulphate are mixed at ambient temperature with 9.52 ml. (0.05 mole) decan-1-ol and stirred overnight. The reaction mixture is then diluted with water and the organic phase is separated off, washed with water and evaporated. The oily residue is purified by column chromatography on silica gel with diethyl ether/isohexane (1:15 v/v). Yield 5.0 g. (47% of theory).
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.05 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[O:5][CH2:4]1)Br.ClCCl.[OH-].[Na+].[CH2:11]([OH:21])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:11]([O:21][CH2:1][CH:3]1[O:5][CH2:4]1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(Br)C1CO1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0.05 mol
Type
reactant
Smiles
C(CCCCCCCCC)O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column chromatography on silica gel with diethyl ether/isohexane (1:15 v/v)

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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